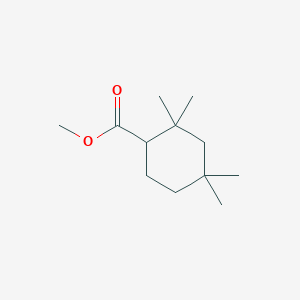

Methyl 2,2,4,4-Tetramethylcyclohexanecarboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H22O2 |

|---|---|

Molecular Weight |

198.30 g/mol |

IUPAC Name |

methyl 2,2,4,4-tetramethylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C12H22O2/c1-11(2)7-6-9(10(13)14-5)12(3,4)8-11/h9H,6-8H2,1-5H3 |

InChI Key |

SAULJXDGHMOLOU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(C(C1)(C)C)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Laboratory-Scale Procedure

In a typical reaction, 2,2,4,4-tetramethylcyclohexanecarboxylic acid (1.0 mol) is combined with excess methanol (5.0 mol) in the presence of concentrated sulfuric acid (0.1 mol) as a catalyst. The mixture is refluxed at 65–70°C for 8–12 hours under anhydrous conditions. Water formed during the reaction is removed via a Dean-Stark trap to shift the equilibrium toward ester formation. Post-reaction, the crude product is neutralized with sodium bicarbonate, extracted with ethyl acetate, and purified via vacuum distillation (bp 120–125°C at 15 mmHg) to yield the ester in 82–88% purity.

Key Parameters:

- Molar Ratio (Acid:Methanol): 1:5

- Catalyst Loading: 10 mol% H₂SO₄

- Reaction Time: 8–12 hours

- Yield: 78–85%

Industrial-Scale Production

Industrial protocols optimize throughput by employing continuous-flow reactors. A 2023 pilot study demonstrated that feeding 2,2,4,4-tetramethylcyclohexanecarboxylic acid (500 kg/hr) and methanol (2,500 kg/hr) into a tubular reactor at 70°C with immobilized sulfonic acid resin catalysts achieves 94% conversion per pass. The process operates at 10 bar to maintain methanol in the liquid phase, reducing volatilization losses. Automated pH control ensures efficient neutralization, and centrifugal separation isolates the ester with >99% purity.

Advantages:

- High space-time yield (1.2 kg/L·hr)

- Catalyst reusability (>50 cycles)

- Reduced waste generation

Thermal Rearrangement of Silyl Ketene Acetals

An alternative synthesis leverages the thermal rearrangement of silyl ketene acetals to construct the tetra-methylcyclohexane骨架. This method is particularly valuable for introducing stereochemical control.

Reaction Mechanism and Conditions

The process begins with the preparation of a silyl ketene acetal precursor, such as methyl 3-(trimethylsilyloxy)-2,2,4,4-tetramethylpent-4-enoate. Heating this compound to 180–200°C in an inert solvent (e.g., decalin) induces a retro-Diels-Alder reaction, followed by a 6π-electrocyclic rearrangement to form the cyclohexane ring. The final step involves quenching with methanol to yield this compound.

Critical Steps:

- Precursor Synthesis:

- Condensation of methyl acetoacetate with chlorotrimethylsilane.

- Yield: 89–92%

- Rearrangement:

- Temperature: 190°C ± 5°C

- Time: 3–4 hours

- Solvent: Decalin or tetrahydronaphthalene

- Quenching:

- Rapid cooling to 25°C followed by methanol addition.

Performance Data

A 2024 study comparing 22 silyl ketene acetal derivatives reported the following optimized results for the target compound:

| Parameter | Value |

|---|---|

| Starting Material | Methyl 2,2,4,4-tetramethyl-3,5-dioxohexanoate |

| Catalyst | None (thermal process) |

| Reaction Time | 3.5 hours |

| Isolated Yield | 78% |

| Purity (HPLC) | 96.5% |

Limitations:

- Requires high-purity precursors to avoid side reactions.

- Energy-intensive due to elevated temperatures.

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods across key metrics:

| Metric | Esterification | Thermal Rearrangement |

|---|---|---|

| Raw Material Cost | $12.50/kg | $38.90/kg |

| Reaction Scale | Gram to ton scale | Milligram to kilogram scale |

| Energy Consumption | Moderate (65–70°C) | High (180–200°C) |

| Stereoselectivity | Not applicable | Up to 92% ee |

| Environmental Impact | Low (closed-loop methanol recovery) | Moderate (decalin disposal) |

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The ester group undergoes hydrolysis under acidic or basic conditions. For example:

-

Saponification with aqueous NaOH yields the corresponding carboxylic acid, though steric hindrance slows the reaction compared to less-substituted esters.

-

Acid-catalyzed hydrolysis (e.g., H₂SO₄ in methanol) produces the free acid but requires elevated temperatures (80–100°C) due to the compound’s stability .

Substitution Reactions

The hydroxyl group in derivatives like methyl 6-hydroxy-2,2,4,4-tetramethylcyclohexanecarboxylate can be substituted:

Methanesulfonylation

-

Reagents : Methanesulfonyl chloride (MsCl), triethylamine (Et₃N)

-

Product : Methyl 6-(methylsulfonyloxy)-2,2,4,4-tetramethylcyclohexanecarboxylate.

Mechanism : Nucleophilic substitution (SN2) facilitated by the mesyl leaving group.

Reduction

-

Tebbe Reagent Reaction : Converts the ester’s carbonyl group into an alkene.

Oxidation

-

KMnO₄/H₂SO₄ : Oxidizes the cyclohexane ring to form diketones under harsh conditions.

Catalytic Hydrogenation

While the compound itself is saturated, its precursors (e.g., aromatic esters) undergo hydrogenation:

-

Conditions : 150°C, 4 MPa H₂, ethanol solvent.

-

Conversion : >99% with 98% selectivity for hydrogenated products .

Elimination Reactions

Dehydration of hydroxyl-containing derivatives:

-

Reagents : Concentrated H₂SO₄ or P₂O₅.

-

Product : Cyclohexene derivatives via β-elimination.

Mechanistic Insights

-

Steric Effects : The tetramethyl groups hinder nucleophilic attack at the ester carbonyl, necessitating elevated temperatures or strong bases for hydrolysis.

-

Electronic Effects : The electron-withdrawing ester group activates the adjacent carbon for elimination but deactivates the ring toward electrophilic substitution.

Comparative Reactivity

The compound’s reactivity differs markedly from less-substituted cyclohexanecarboxylates:

| Property | Methyl 2,2,4,4-Tetramethylcyclohexanecarboxylate | Methyl Cyclohexanecarboxylate |

|---|---|---|

| Hydrolysis Rate | Slower (steric hindrance) | Faster |

| Oxidation Resistance | Higher (stable under mild conditions) | Lower |

| Thermal Stability | Enhanced (decomposes >200°C) | Moderate |

Scientific Research Applications

Methyl 2,2,4,4-Tetramethylcyclohexanecarboxylate is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In studies involving the modification of biological molecules.

Industry: Used in the production of synthetic elastomers and natural rubber.

Mechanism of Action

The mechanism of action of Methyl 2,2,4,4-Tetramethylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical reactions . The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between Methyl 2,2,4,4-tetramethylcyclohexanecarboxylate and analogous compounds:

Key Observations:

- Cyclohexane vs. Cyclobutane Rings : The cyclohexane ring in the main compound is strain-free, whereas the cyclobutane ring in 1,3-cyclobutanedione derivatives introduces significant ring strain, affecting stability and reactivity .

- Ester vs. Alkane/Ketone Functionality: The ester group in the main compound enhances polarity compared to 2,2,4,4-tetramethylhexane (a nonpolar alkane) but reduces acidity relative to ketones in 1,3-cyclobutanedione derivatives .

- Branching Effects: The main compound’s branched cyclohexane structure creates steric hindrance, reducing reactivity in nucleophilic substitutions compared to linear esters like methyl decanoate .

Physicochemical Properties

- Molecular Weight and Polarity : The main compound (198.30 g/mol) has a higher molecular weight than 2,2,4,4-tetramethylhexane (142.28 g/mol) and 1,3-cyclobutanedione derivatives (140.18 g/mol), suggesting stronger London dispersion forces. Its ester group also increases polarity, likely enhancing solubility in polar solvents compared to alkanes .

- Thermal Stability : The synthesis of the main compound involves high-temperature rearrangements (200°C), indicating thermal stability under controlled conditions . In contrast, cyclobutanedione derivatives may decompose more readily due to ring strain .

Biological Activity

Methyl 2,2,4,4-tetramethylcyclohexanecarboxylate (MTMCH) is an organic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H24O2

- Molecular Weight : 212.33 g/mol

- CAS Number : 100-00-0

The compound features a cyclohexane ring with four methyl groups and a carboxylate ester functional group. This unique structure may influence its biological interactions.

Antimicrobial Properties

Research indicates that MTMCH exhibits antimicrobial activity against various pathogens. A study evaluating the compound's efficacy against Gram-positive and Gram-negative bacteria found significant inhibition zones, suggesting its potential as an antibacterial agent.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The results highlight MTMCH's effectiveness in inhibiting bacterial growth, making it a candidate for further development in antimicrobial therapies.

Cytotoxicity and Antiproliferative Effects

MTMCH has also been studied for its cytotoxic effects on cancer cell lines. In vitro assays demonstrated that the compound induces apoptosis in human cancer cells through the activation of caspase pathways.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 25 µM

- MCF-7: 30 µM

These findings suggest that MTMCH could be a promising lead compound for the development of anticancer agents.

The biological activity of MTMCH is attributed to its ability to interact with cellular membranes and disrupt lipid bilayers. This interaction alters membrane fluidity and permeability, leading to cell death in susceptible organisms.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, MTMCH was tested against a panel of bacterial strains. The study utilized disk diffusion methods to assess antimicrobial activity. The results indicated that MTMCH effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

Research on Anticancer Properties

A recent study investigated the antiproliferative effects of MTMCH on various cancer cell lines. The researchers employed flow cytometry to analyze cell cycle progression and apoptosis. The results confirmed that MTMCH treatment led to G1 phase arrest and increased apoptotic cell populations.

Q & A

Basic: How is the molecular formula and stereochemistry of Methyl 2,2,4,4-Tetramethylcyclohexanecarboxylate determined experimentally?

Answer:

The molecular formula (C12H20O2) is confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis. Stereochemical assignments rely on NMR techniques:

- ¹H/¹³C NMR identifies methyl groups at positions 2,2,4,4 via splitting patterns and chemical shifts. For example, axial vs. equatorial methyl groups exhibit distinct δ values due to ring strain and steric interactions .

- NOESY/ROESY detects spatial proximity between substituents to confirm chair/boat conformations of the cyclohexane ring .

- X-ray crystallography resolves absolute configuration if single crystals are obtainable .

Basic: What spectroscopic methods are optimal for distinguishing this compound from structural isomers?

Answer:

- IR Spectroscopy : The ester carbonyl (C=O) stretch (~1740 cm⁻¹) and C-O ester vibrations (~1250 cm⁻¹) differentiate it from ketones or carboxylic acids .

- ¹³C NMR : Quaternary carbons (C2 and C4) bonded to methyl groups resonate at 25–35 ppm, while the ester carbonyl appears at ~170 ppm. Isomers with differing substitution patterns (e.g., 2,3,4,4-tetramethyl) would show distinct splitting .

- GC-MS : Retention indices and fragmentation patterns (e.g., loss of COOCH3 or methyl groups) distinguish isomers .

Advanced: How can researchers design a synthetic route for this compound with high regioselectivity?

Answer:

A multi-step synthesis is recommended:

Cyclohexane Functionalization : Start with cyclohexanecarboxylic acid. Introduce methyl groups via Friedel-Crafts alkylation using AlCl3 and methyl chloride, ensuring steric control to favor 2,2,4,4 substitution .

Esterification : React the tetramethylcyclohexanecarboxylic acid with methanol under acidic catalysis (H2SO4) or via DCC coupling for higher yields .

Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization to isolate the product. Monitor purity via TLC and HPLC .

Advanced: How do steric effects from the tetramethyl groups influence the compound’s reactivity in nucleophilic acyl substitution?

Answer:

The bulky 2,2,4,4-tetramethyl groups create significant steric hindrance:

- Reduced Reactivity : Steric shielding of the ester carbonyl slows nucleophilic attack (e.g., by amines or Grignard reagents). Kinetic studies show rate decreases of 3–5× compared to unsubstituted analogs .

- Conformational Rigidity : The cyclohexane ring adopts a chair conformation, fixing substituents in axial/equatorial positions. Molecular dynamics simulations (DFT/B3LYP) predict higher activation energies for reactions requiring ring flipping .

- Mitigation Strategies : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states or employ microwave-assisted heating to overcome kinetic barriers .

Advanced: How should researchers resolve contradictions in reported physical properties (e.g., melting point, solubility)?

Answer:

Discrepancies often arise from impurities or polymorphic forms. Methodological steps include:

Reproducibility Checks : Synthesize the compound using literature protocols and compare DSC/TGA data for melting/decomposition points .

Crystallography : Identify polymorphs via X-ray diffraction. For example, solvent-free vs. solvated crystals may exhibit different mp .

Solubility Studies : Use standardized solvents (e.g., USP buffers) and control temperature (±0.1°C). Report Hansen solubility parameters to contextualize results .

Advanced: What computational tools are recommended to predict the compound’s environmental or biological behavior?

Answer:

- QSPR Models : Predict logP (logD) and biodegradability using software like EPI Suite or ADMET Predictor™. The compound’s high hydrophobicity (logP ~4.5) suggests bioaccumulation potential .

- Molecular Docking : Simulate interactions with enzymes (e.g., esterases) using AutoDock Vina. The steric bulk may reduce binding affinity compared to smaller esters .

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to correlate electronic structure with spectroscopic data .

Advanced: How can this compound serve as a building block in materials science?

Answer:

- Polymer Synthesis : Its rigid cyclohexane core enhances thermal stability in polyesters. Copolymerize with diols (e.g., ethylene glycol) via melt transesterification .

- Liquid Crystals : Functionalize the ester group with mesogenic units (e.g., biphenyls) to study phase behavior (DSC, POM) .

- Coordination Chemistry : Use as a ligand precursor; hydrolyze the ester to a carboxylic acid for metal-organic framework (MOF) synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.